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Compound of Interest

Compound Name: N-Methyl-N-ethyltryptamine

Cat. No.: B189312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of three closely related tryptamine

compounds: N-methyl-N-ethyltryptamine (MET), N,N-dimethyltryptamine (DMT), and N,N-

diethyltryptamine (DET). The information presented is intended for research and informational

purposes only.

Introduction
MET, DMT, and DET are potent psychedelic tryptamines that primarily exert their effects

through interaction with the serotonin 2A (5-HT2A) receptor.[1][2][3] Structurally, they share a

common indole core with variations in the alkyl substituents on the terminal amine, which

significantly influences their pharmacological properties, including potency and duration of

action. Understanding these differences is crucial for researchers investigating their therapeutic

potential and structure-activity relationships.

Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of MET, DMT,

and DET. It is important to note that dosages can vary significantly based on the route of

administration and individual sensitivity.
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Compound
Typical Oral
Dose

Typical
Vaporized/I
nhaled
Dose

Typical
Intramuscul
ar (IM) Dose

Typical
Intravenous
(IV) Dose

Primary
Receptor
Target

MET
80 - 100

mg[4][5]
15 mg[4][5]

Not

commonly

reported

Not

commonly

reported

5-HT2A, 5-

HT2C[3][5]

DMT

Inactive

without

MAOI[6]

40 - 50 mg[6]

[7]

0.2 - 1

mg/kg[6][7]

0.05 - 0.4

mg/kg[6][7]
5-HT2A[1][6]

DET
50 - 100

mg[2][8]
40 - 90 mg[8] 60 mg[8] 60 mg[8] 5-HT2A[2][8]

Signaling Pathways and Experimental Workflows
The primary mechanism of action for these tryptamines involves their agonism at the 5-HT2A

receptor, a G protein-coupled receptor (GPCR).[1][9] Activation of this receptor initiates a

downstream signaling cascade that is believed to be responsible for their psychedelic effects.

5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by tryptamines at

the 5-HT2A receptor.
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Caption: Simplified 5-HT2A receptor signaling cascade.

Experimental Workflow: Receptor Binding Assay
Determining the binding affinity of compounds like MET, DMT, and DET to specific receptors is

a fundamental step in characterizing their potency. A common method for this is a competitive

radioligand binding assay.
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Caption: Workflow for a competitive radioligand binding assay.
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Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of MET, DMT, and DET for the human 5-HT2A

receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

Radioligand: [3H]ketanserin.

Non-specific binding control: Mianserin.

Test compounds: MET, DMT, DET dissolved in an appropriate solvent.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter and scintillation fluid.

Procedure:

Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a

final protein concentration of 10-20 µg per well.

Incubation: In a 96-well plate, add the following in order:

Assay buffer.

Varying concentrations of the test compound (or vehicle for total binding, or mianserin for

non-specific binding).

A fixed concentration of [3H]ketanserin (typically at its Kd concentration).

The diluted cell membranes.
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Incubation Conditions: Incubate the plate at room temperature (or 37°C) for a specified time

(e.g., 60 minutes) to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer

to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion
The potency of MET, DMT, and DET is directly related to their chemical structure, which

influences their affinity for and efficacy at the 5-HT2A receptor. DMT is notably potent when

administered parenterally or via inhalation but is orally inactive without a monoamine oxidase

inhibitor. DET is orally active and has a longer duration of action compared to DMT. MET's

potency appears to fall between that of DMT and DET, with oral activity reported at higher

doses. Further research with standardized experimental protocols is necessary to provide a

more definitive and direct comparison of their potencies through metrics such as Ki and ED50

values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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